

Application of Heptyl Chloroacetate in Pesticide Manufacturing

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Compound of Interest

Compound Name: *Heptyl chloroacetate*

Cat. No.: *B14681878*

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Introduction

Heptyl chloroacetate is a versatile chemical intermediate belonging to the class of α -chloroesters. Its reactivity, stemming from the electrophilic carbon atom adjacent to the ester carbonyl group, makes it a valuable building block in the synthesis of a variety of agrochemicals. This document provides detailed application notes and protocols for the use of **heptyl chloroacetate** in the manufacturing of a novel, hypothetical germicidal agent, demonstrating its potential in the development of new crop protection solutions.

Hypothetical Germicide Profile: Heptyl 2-chloro-2-(1-nitropropyl)acetate

For the purpose of these application notes, we will focus on the synthesis and hypothetical application of Heptyl 2-chloro-2-(1-nitropropyl)acetate. This compound is conceptualized as a broad-spectrum germicide effective against a range of plant pathogenic fungi.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and hypothetical efficacy of Heptyl 2-chloro-2-(1-nitropropyl)acetate.

Parameter	Value	Units	Notes
Synthesis			
Molecular Formula	C ₁₂ H ₂₂ ClNO ₄	-	
Molecular Weight	283.76	g/mol	
Typical Reaction Yield	85 - 92	%	Based on 1-nitropropane
Purity (post-purification)	> 98	%	As determined by GC-MS
Hypothetical Efficacy			
Target Pathogen	Botrytis cinerea	-	Grey mold
EC ₅₀ (Median Effective Conc.)	15	µg/mL	In vitro assay
Minimum Inhibitory Conc. (MIC)	25	µg/mL	In vitro assay

Experimental Protocols

I. Synthesis of Heptyl 2-chloro-2-(1-nitropropyl)acetate

This protocol is adapted from general methods for the synthesis of α-chloro-α-nitroalkyl esters.

A. Materials and Reagents:

- **Heptyl chloroacetate**
- 1-Nitropropane
- Sodium ethoxide (21% in ethanol)
- Anhydrous diethyl ether
- Chlorine gas

- Anhydrous sodium sulfate
- Saturated sodium bicarbonate solution
- Saturated sodium chloride (brine) solution
- Deionized water

B. Equipment:

- Three-necked round-bottom flask (500 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Gas inlet tube
- Thermometer
- Ice bath
- Rotary evaporator
- Separatory funnel (1 L)
- Standard laboratory glassware

C. Procedure:

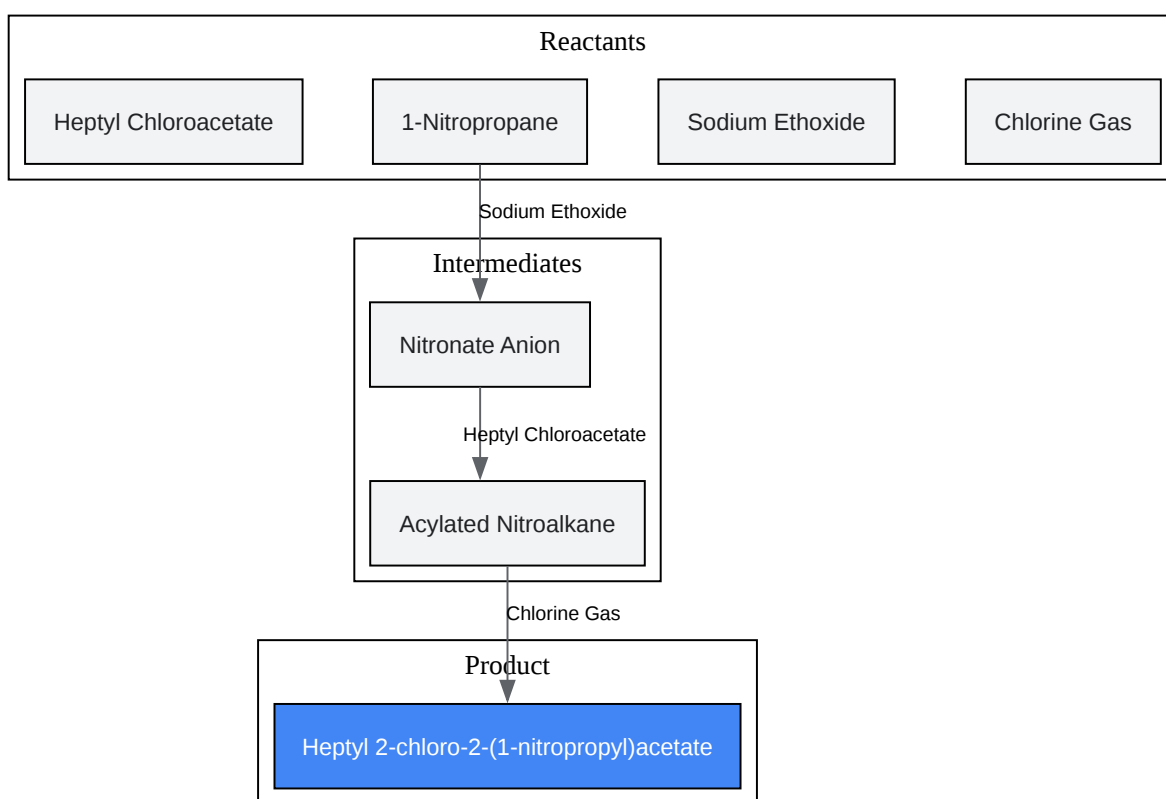
- Formation of the Nitronate Salt:
 - To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 1-nitropropane (0.1 mol, 8.91 g) dissolved in 100 mL of anhydrous diethyl ether.
 - Cool the flask to 0-5 °C using an ice bath.

- Slowly add sodium ethoxide (0.1 mol, 32.4 g of 21% solution in ethanol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, stir the resulting suspension for an additional 1 hour at 0-5 °C.
- Acylation with **Heptyl Chloroacetate**:
 - To the suspension of the sodium nitronate, add **heptyl chloroacetate** (0.1 mol, 19.27 g) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
 - After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Chlorination:
 - Cool the reaction mixture again to 0-5 °C.
 - Bubble chlorine gas (0.1 mol, ~7.1 g) through the reaction mixture via a gas inlet tube over a period of 1 hour. The reaction is exothermic; maintain the temperature below 10 °C.
 - After chlorination, stir the mixture for an additional 2 hours at room temperature.
- Work-up and Purification:
 - Quench the reaction by slowly adding 100 mL of deionized water.
 - Transfer the mixture to a 1 L separatory funnel.
 - Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution, 100 mL of deionized water, and 100 mL of brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter to remove the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

- Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure Heptyl 2-chloro-2-(1-nitropropyl)acetate.

Visualizations

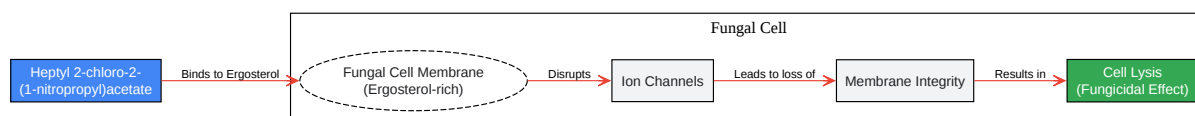
Synthetic Pathway of Heptyl 2-chloro-2-(1-nitropropyl)acetate



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Caption: Synthetic route to the target germicide.

Hypothetical Mechanism of Action: Fungal Cell Membrane Disruption



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Caption: Postulated fungicidal signaling pathway.

Disclaimer

The information provided herein, particularly concerning the synthesis and efficacy of "Heptyl 2-chloro-2-(1-nitropropyl)acetate," is for illustrative and educational purposes only. This specific compound is hypothetical and intended to demonstrate the potential applications of **heptyl chloroacetate** in pesticide research and development. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all applicable safety protocols.

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